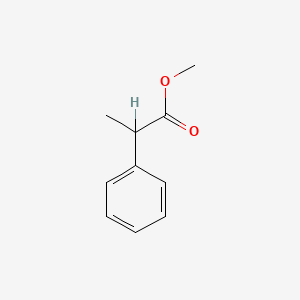

Methyl 2-phenylpropionate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIQUZJSNSZOCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953496 | |

| Record name | Methyl 2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31508-44-8 | |

| Record name | Methyl α-methylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31508-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-phenylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031508448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-phenylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-PHENYLPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW1K1BTG3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Compound Identification and Physical Properties

An In-depth Technical Guide to the Physical Properties of Methyl 2-Phenylpropionate and its Analogs

This technical guide provides a comprehensive overview of the physical properties of this compound and the closely related compound, methyl 2-methyl-2-phenylpropanoate. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual workflows to support laboratory and research applications.

For clarity, this guide addresses both this compound and its α-methylated analog. The distinct physical properties of each are summarized below.

Table 1: Comparative Physical Properties

| Property | This compound | Methyl 2-methyl-2-phenylpropanoate |

| IUPAC Name | methyl 2-phenylpropanoate (B8470279) | methyl 2-methyl-2-phenylpropanoate |

| Synonyms | This compound, Methyl α-methylbenzeneacetate, Methyl Hydratropate[1] | Methyl α,α-dimethylphenylacetate, Methyl 2,2-dimethyl-2-phenylacetate[2][3] |

| CAS Number | 31508-44-8[4] | 57625-74-8[2][3][5][6][7][8][9] |

| Molecular Formula | C₁₀H₁₂O₂[4] | C₁₁H₁₄O₂[2][3][5] |

| Molecular Weight | 164.20 g/mol [4] | 178.23 g/mol [2][5][7] |

| Appearance | Colorless to light yellow/orange clear liquid[1] | Colorless to light yellow liquid[2][6] |

| Density | 1.04 g/cm³ (at 20°C) | 1.01 g/cm³[2][6] |

| Boiling Point | 221 °C | 230.2 °C at 760 mmHg[2][6], 70 °C at 1.5 Torr[2][3] |

| Flash Point | 89 °C | 92.2 °C[2][3][5][6] |

| Refractive Index | 1.499 | 1.491[2][3][5] |

| Polar Surface Area | Not specified | 26.3 Ų[2][5][7] |

| XLogP3 | Not specified | 2.6[2][3][5][7] |

| Solubility | Not specified | Soluble in organic solvents like ethanol (B145695) and dimethylformamide.[5] |

| Storage | Room temperature, recommended in a cool, dark place (<15°C) | Sealed in a dry environment at room temperature[5] |

Experimental Protocols for Property Determination

This section details the standard methodologies for determining key physical properties of liquid compounds such as this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[2] This method is suitable for small quantities of liquid.

Apparatus:

-

Thiele tube

-

Thermometer

-

Fusion tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner)

-

Sample liquid

Procedure:

-

A few drops of the liquid sample are placed into the fusion tube.

-

The capillary tube is placed inside the fusion tube with its open end submerged in the liquid.

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[2]

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.[2]

-

Heating is stopped when a continuous stream of bubbles emerges.

-

The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance.[2] The pycnometer method provides a precise measurement.

Apparatus:

-

Pycnometer (a small glass flask with a fitted stopper and a capillary tube)

-

Analytical balance

-

Sample liquid

-

Reference liquid (e.g., distilled water)

Procedure:

-

A clean, dry pycnometer is accurately weighed on an analytical balance (m₁).[2]

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present.

-

The stopper is inserted, and any excess liquid emerging from the capillary is carefully wiped off.[2]

-

The filled pycnometer is weighed again to determine its mass (m₂).[2]

-

The mass of the liquid is calculated as m_liquid = m₂ - m₁.[2]

-

To determine the exact volume of the pycnometer (V), the process is repeated with a reference liquid of known density (e.g., distilled water).[2]

-

The density of the sample liquid is then calculated by dividing its mass by the known volume of the pycnometer.[2]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a material.[2]

Apparatus:

-

Abbe refractometer

-

Light source (often built-in)

-

Dropper or pipette

-

Solvent for cleaning (e.g., ethanol or acetone)

-

Soft lens tissue

Procedure:

-

The prism surfaces of the refractometer are cleaned with a suitable solvent and a soft lens tissue.[2]

-

A few drops of the sample liquid are placed on the lower prism.

-

The prisms are closed and locked.

-

The light source is switched on, and the eyepiece is adjusted to focus the crosshairs.

-

The adjustment knob is turned until the light and dark fields become visible.

-

The compensator knob is adjusted to eliminate any color fringe at the boundary, making it sharp.[2]

-

The adjustment knob is used to align the boundary line precisely with the center of the crosshairs.[2]

-

The refractive index value is read directly from the instrument's scale. The temperature must also be recorded as the refractive index is temperature-dependent.[2]

Synthetic Pathway

Methyl 2-methyl-2-phenylpropanoate serves as a key intermediate in the synthesis of various compounds, including derivatives with antihistamine activity.[5] A common laboratory synthesis is detailed below.

Synthesis of Methyl 2-methyl-2-phenylpropanoate:

The synthesis involves the esterification of 2-methyl-2-phenylpropionic acid.

Reactants:

-

2-methyl-2-phenylpropionic acid

-

N,N-dimethylformamide (DMF) as solvent

-

Sodium hydrogencarbonate (NaHCO₃) as a base

-

Methyl iodide (CH₃I) as the methylating agent

Procedure:

-

Dissolve 2-methyl-2-phenylpropionic acid in N,N-dimethylformamide.[5]

-

Add sodium hydrogencarbonate to the solution.[5]

-

Follow with the addition of methyl iodide.[5]

-

Stir the mixture at room temperature for an extended period (e.g., 40 hours).[5]

-

Pour the reaction mixture into ice water and adjust the pH to approximately 3.0 with 1N HCl.[5]

-

Extract the aqueous mixture with ether (repeated three times).[5]

-

Combine the organic phases, wash with water, dry over magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent to yield the crude product.[5]

References

- 1. Methyl 2-Phenylpropanoate | 31508-44-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. Methyl 2-phenylpropanoate | 31508-44-8 | GBA50844 [biosynth.com]

- 5. Methyl 2-Methyl-2-phenylpropanoate|CAS 57625-74-8 [benchchem.com]

- 6. Methyl 2-methyl-2-phenylpropanoate CAS 57625-74-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. Methyl 2-methyl-2-phenylpropanoate | C11H14O2 | CID 143498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 2-methyl-2-phenylpropanoate | CAS#:57625-74-8 | Chemsrc [chemsrc.com]

- 9. 57625-74-8|Methyl 2-methyl-2-phenylpropanoate|BLD Pharm [bldpharm.com]

Methyl 2-phenylpropionate chemical structure and IUPAC name

An In-depth Technical Guide to Methyl 2-phenylpropionate

This guide provides a comprehensive overview of the chemical structure, IUPAC name, physical properties, and a detailed experimental protocol for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

This compound, also known by its IUPAC name Methyl 2-phenylpropanoate (B8470279) , is an organic compound with the chemical formula C₁₀H₁₂O₂.[1][2][3] It is the methyl ester of 2-phenylpropionic acid. The structure consists of a benzene (B151609) ring attached to a propionate (B1217596) group at the second carbon, with a methyl group forming the ester.

Synonyms: Methyl α-Methylbenzeneacetate, Methyl Hydratropate.

The chemical structure is represented by the SMILES string: CC(C1=CC=CC=C1)C(=O)OC.[2]

Quantitative Data

The following table summarizes key quantitative data for this compound for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.2 g/mol |

| Appearance | Colorless to Light yellow clear liquid |

| Boiling Point | 212.3 °C |

| Purity | >98.0% (GC) |

Experimental Protocol: Synthesis of this compound

This section details the methodology for the synthesis of this compound via Fischer-Speier esterification.[4]

Materials:

-

2-Phenylpropionic acid (8.4 g, 56 mmol)

-

Methanol (180 ml)

-

Concentrated Sulfuric Acid (H₂SO₄) (2 ml)

-

Diethyl ether (Et₂O)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Water (H₂O)

-

Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 8.4 g (56 mmol) of 2-Phenylpropionic acid in 180 ml of methanol.

-

Catalyst Addition: Carefully add 2 ml of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture at reflux for 4 hours.

-

Cooling and Concentration: After the reflux period, cool the reaction mixture to room temperature. Reduce the volume of the solution to approximately 30 ml using a rotary evaporator.

-

Quenching: Pour the concentrated reaction mixture into about 100 ml of ice water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 ml).

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and evaporate the solvent to yield a yellow oil (8.9 g). Purify the crude product by distillation to obtain a colorless oil (8.34 g, 51 mmol, 91% yield) with a boiling point of 73°C at 1.5 mm Hg.[4]

Synthesis Workflow

The following diagram illustrates the key stages of the synthesis protocol for this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Spectral Data of Methyl 2-Phenylpropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectral data for methyl 2-phenylpropionate (CAS No: 31508-44-8; Molecular Formula: C₁₀H₁₂O₂; Molecular Weight: 164.20 g/mol ). Due to the limited availability of a complete, publicly accessible experimental dataset, this document focuses on predicted spectral data and established principles of spectroscopic analysis. It serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings. The guide includes comprehensive tables of predicted spectral data, detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and visualizations of key analytical workflows and molecular fragmentation pathways.

Predicted Spectral Data

The following sections and tables summarize the predicted spectral data for this compound. These predictions are based on established spectroscopic principles and computational models.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methine proton at the chiral center, the methyl group attached to the chiral center, and the methyl group of the ester functionality.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~ 7.20 - 7.40 | Multiplet | 5H | - | Aromatic protons (C₆H₅) |

| ~ 3.70 | Quartet | 1H | ~ 7.1 | Methine proton (-CH) |

| ~ 3.65 | Singlet | 3H | - | Ester methyl protons (-OCH₃) |

| ~ 1.50 | Doublet | 3H | ~ 7.1 | Methyl protons (-CHCH₃) |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 174.5 | Carbonyl carbon (C=O) |

| ~ 140.0 | Quaternary aromatic carbon (C-1) |

| ~ 128.5 | Ortho-aromatic carbons (C-2, C-6) |

| ~ 127.5 | Para-aromatic carbon (C-4) |

| ~ 127.0 | Meta-aromatic carbons (C-3, C-5) |

| ~ 52.0 | Ester methyl carbon (-OCH₃) |

| ~ 45.5 | Methine carbon (-CH) |

| ~ 18.5 | Methyl carbon (-CHCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. For this compound, the most characteristic absorptions will be from the carbonyl group of the ester and the C-H bonds of the aromatic and aliphatic parts.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3030 | Medium | Aromatic C-H stretch |

| ~ 2980 | Medium | Aliphatic C-H stretch |

| ~ 1735 | Strong | Ester C=O stretch |

| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C bending |

| ~ 1200 - 1150 | Strong | Ester C-O stretch |

| ~ 750, 700 | Strong | Monosubstituted benzene (B151609) C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule upon ionization. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Possible Fragment Ion |

| 164 | Moderate | [C₁₀H₁₂O₂]⁺ (Molecular Ion) |

| 105 | High | [C₆H₅CHCH₃]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 59 | Moderate | [COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are generalized for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: The solution is transferred to a 5 mm NMR tube. The spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Key parameters include a spectral width of approximately 220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: The sample is placed in the sample holder of an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: Electron Ionization (EI) is a common method. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams, created using the DOT language, illustrate key logical relationships and experimental workflows relevant to the analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Plausible mass spectral fragmentation pathway for this compound.

The Multifaceted Biological Activities of Methyl 2-Phenylpropionate Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Methyl 2-phenylpropionate and its derivatives represent a versatile class of compounds with a rich history in medicinal chemistry. Stemming from the well-known profen family of non-steroidal anti-inflammatory drugs (NSAIDs), this chemical scaffold has demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, tailored for researchers, scientists, and drug development professionals. The information herein is supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate further research and development in this promising area.

Anti-inflammatory Activity

The hallmark biological activity of 2-phenylpropionate derivatives is their anti-inflammatory effect, primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] The COX enzymes, with their isoforms COX-1 and COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is upregulated at sites of inflammation.[2]

Quantitative Data: COX-1 and COX-2 Inhibition

A study by Küçükgüzel et al. (2016) synthesized a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives and evaluated their in vitro inhibitory activity against COX-1 and COX-2 enzymes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, with ibuprofen (B1674241) and nimesulide (B1678887) used as reference compounds.

| Compound | Substituent Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 6d | 4-Methyl-4H-1,2,4-triazol-3-ylthio | >100 | 10.15 | - |

| 6h | 5-Methoxybenzo[d]thiazol-2-ylthio | 4.15 | 0.85 | 4.88 |

| 6i | 1H-benzo[d]imidazol-2-ylthio | 12.87 | 2.14 | 6.01 |

| 6l | 5-Methoxy-1H-benzo[d]imidazol-2-ylthio | 3.41 | 0.52 | 6.56 |

| 6m | 5-Nitro-1H-benzo[d]imidazol-2-ylthio | 18.21 | 3.15 | 5.78 |

| Ibuprofen | - | 15.21 | 25.12 | 0.61 |

| Nimesulide | - | >100 | 0.48 | - |

Data sourced from Küçükgüzel et al., 2016.

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

The anti-inflammatory effects of phenylpropionate derivatives extend beyond direct COX inhibition and involve the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory mediators. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[4] Phenylpropionate derivatives can interfere with this pathway at multiple points, including the inhibition of IKK activity and the subsequent reduction of IκBα degradation.[4]

MAPK Signaling Pathway:

The MAPK signaling cascade is another crucial pathway involved in inflammation and other cellular processes like proliferation and apoptosis.[5] It consists of a series of protein kinases that phosphorylate and activate one another. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[6] Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes. Phenylpropionate derivatives have been shown to inhibit the phosphorylation and activation of key kinases in the MAPK pathway, such as ERK and p38, thereby downregulating the inflammatory response.[7]

Antimicrobial Activity

Beyond their anti-inflammatory properties, certain this compound derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

The same series of 2-(4-substitutedmethylphenyl)propionic acid derivatives synthesized by Küçükgüzel et al. (2016) were also screened for their in vitro antimicrobial activity. The minimum inhibitory concentrations (MIC) against various bacterial and fungal strains are presented below.

| Compound | S. aureus (ATCC 29213) | E. faecalis (ATCC 29212) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) | C. parapsilosis (ATCC 22019) |

| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |

| 6d | 125 | 250 | 125 | 250 | >500 | >500 |

| 6h | 62.5 | 125 | 62.5 | 125 | 250 | 250 |

| 6i | 250 | 500 | 250 | 500 | >500 | >500 |

| 6l | 31.25 | 62.5 | 31.25 | 62.5 | 125 | 125 |

| 6m | 125 | 250 | 125 | 250 | 500 | 500 |

| Chloramphenicol | 7.81 | 7.81 | 3.9 | 15.62 | - | - |

| Fluconazole | - | - | - | - | 1.95 | 0.97 |

Data sourced from Küçükgüzel et al., 2016.

Antitumor Activity

Emerging evidence suggests that some this compound derivatives possess cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 2-phenylpropionic acid derivatives against different human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| MAK01 (Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate) | - | COX-1: 314 µg/mL, COX-2: 130 µg/mL, 5-LOX: 105 µg/mL | Indomethacin | - | [8] |

| Compound 8 (Halogen derivative of Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) | PC3 (Prostate) | 12.3 ± 1.2 | Doxorubicin | 0.8 ± 0.1 | [9] |

| HCT116 (Colon) | 15.1 ± 1.5 | Doxorubicin | 0.9 ± 0.1 | [9] | |

| SW480 (Colon) | 10.2 ± 1.1 | Doxorubicin | 1.1 ± 0.2 | [9] | |

| SW620 (Colon) | 9.8 ± 0.9 | Doxorubicin | 1.2 ± 0.2 | [9] | |

| HepG2 (Liver) | 8.9 ± 0.8 | Doxorubicin | 0.7 ± 0.1 | [9] | |

| A549 (Lung) | 11.5 ± 1.3 | Doxorubicin | 1.0 ± 0.1 | [9] | |

| MDA-MB-231 (Breast) | 10.8 ± 1.1 | Doxorubicin | 0.9 ± 0.1 | [9] |

Experimental Protocols

Synthesis of 2-(4-(Substitutedmethyl)phenyl)propanoic Acid Derivatives[3]

A general procedure for the synthesis of the title compounds involves a two-step process starting from 2-(4-methylphenyl)propionic acid.

-

Synthesis of 2-(4-(bromomethyl)phenyl)propanoic acid: 2-(4-Methylphenyl)propionic acid (0.01 mol) is dissolved in ethyl acetate (B1210297) (50 mL), and a catalytic amount of HBr is added. The solution is cooled in an ice bath, and bromine (0.012 mol) in ethyl acetate (20 mL) is added dropwise. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then evaporated, and the resulting precipitate is washed with water, dried, and recrystallized from ethanol.[10]

-

Synthesis of 2-(4-((substituted)methyl)phenyl)propanoic acid derivatives: A mixture of 2-(4-(bromomethyl)phenyl)propanoic acid (0.001 mol), the appropriate substituted thiol (0.001 mol), and anhydrous potassium carbonate (0.002 mol) in dry acetonitrile (30 mL) is refluxed for 4-6 hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is treated with water and acidified with 1N HCl. The resulting precipitate is filtered, washed with water, dried, and recrystallized from a suitable solvent.

In Vitro COX Inhibition Assay[11][12]

The in vitro cyclooxygenase (COX) inhibitory activity of the synthesized compounds can be determined using a colorimetric COX inhibitor screening assay kit. This assay measures the peroxidase component of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Procedure:

-

In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the test compound solution (dissolved in a suitable solvent like DMSO) to the inhibitor wells.

-

Add 10 µL of either COX-1 or COX-2 enzyme to the respective wells.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of arachidonic acid solution.

-

Shake the plate for a few seconds and incubate at 25°C for 2 minutes.

-

Read the absorbance at 590 nm using a microplate reader.

-

The percent inhibition is calculated by comparing the absorbance of the test compound wells to the control wells (containing no inhibitor).

-

IC50 values are determined from the concentration-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[13][14]

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains can be determined using the broth microdilution method.

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to obtain a range of concentrations.

-

Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.

-

Inoculate each well with the microbial suspension.

-

Include positive control wells (broth with inoculum and no compound) and negative control wells (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity[15][16]

The in vitro cytotoxicity of the compounds against cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

IC50 values are determined from the dose-response curves.

Conclusion

This compound derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their well-established anti-inflammatory properties, coupled with emerging evidence of their antimicrobial and antitumor potential, highlight the versatility of this chemical scaffold. This guide provides a foundational resource for researchers, offering a compilation of quantitative biological data, detailed experimental methodologies, and an overview of the key signaling pathways involved in their mechanism of action. Further exploration of structure-activity relationships and optimization of lead compounds within this class hold significant promise for the development of novel drugs to address a range of diseases.

References

- 1. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mechanistic dissection of spatial organization in NF-κB signaling pathways by hybrid simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

- 7. Synthesis, antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 9. sphinxsai.com [sphinxsai.com]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Methyl 2-phenylpropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 2-phenylpropionate, a significant organic compound with applications in chemical synthesis. The following sections detail its chemical identity, synthesis protocols, and its role as a synthetic intermediate.

Chemical Identity: CAS Number and Synonyms

This compound is a methyl ester of 2-phenylpropionic acid. It is identified by the CAS number 31508-44-8 . For clarity and comprehensive literature searching, a list of its common synonyms is provided in the table below.

| Parameter | Value |

| CAS Number | 31508-44-8 |

| Synonyms | Methyl 2-Phenylpropanoate, Methyl α-Methylbenzeneacetate, Methyl Hydratropate |

It is crucial to distinguish this compound from the structurally similar methyl 2-methyl-2-phenylpropanoate (CAS Number: 57625-74-8), which is a key intermediate in the synthesis of various pharmaceuticals, including antiallergic agents.

Synthetic Protocols

The synthesis of this compound and its derivatives can be achieved through several established methods in organic chemistry. Below are detailed experimental protocols for two common synthetic routes.

Fischer-Speier Esterification of 2-Phenylpropionic Acid

This is a classic acid-catalyzed esterification method.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-phenylpropionic acid (8.4 g, 56 mmol) in methanol (B129727) (180 ml).

-

Carefully add concentrated sulfuric acid (2 ml) as a catalyst.

-

Heat the reaction mixture at reflux for 4 hours.[1]

-

After cooling to room temperature, concentrate the mixture in vacuo.[1]

-

Pour the concentrated solution into approximately 100 ml of ice water.

-

Extract the aqueous mixture with diethyl ether (3 x 150 ml).

-

Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify the resulting oil by distillation to obtain pure this compound.[1]

A reported yield for this method is approximately 91%.[1]

Alkylation of this compound (to synthesize Methyl 2-methyl-2-phenylpropanoate)

This method demonstrates the utility of this compound as a starting material for the synthesis of more complex molecules, such as the aforementioned antihistamine intermediate, methyl 2-methyl-2-phenylpropanoate. This procedure involves the formation of an enolate followed by alkylation.

Experimental Protocol:

1. Preparation of Lithium Diisopropylamide (LDA):

- In a flame-dried round-bottom flask under an argon atmosphere, cool a solution of diisopropylamine (B44863) (9.07 g, 89.6 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 200 ml) to -30°C.

- Add n-butyllithium in hexane (B92381) (1.44 N, 60.0 ml, 86.4 mmol) dropwise to the solution.

- Stir the mixture for 20 minutes at -30°C.[2]

2. Enolate Formation:

- To the freshly prepared LDA solution, add a solution of this compound (10.5 g, 64.0 mmol) in 10 ml of anhydrous THF and hexamethylphosphoramide (B148902) (HMPA, 16.5 g, 92.0 mmol). Caution: HMPA is a known carcinogen and must be handled with appropriate safety precautions in a fume hood.[2]

- Stir the reaction mixture at -30°C for 10 minutes and then at 0°C for 45 minutes.[2]

3. Alkylation:

- Cool the reaction mixture back down to -30°C.

- Add a solution of methyl iodide (13.6 g, 96.0 mmol) in anhydrous THF (30 ml).

- Stir the mixture at -30°C for 1 hour.[2]

4. Work-up:

- Quench the reaction by adding the mixture to a saturated aqueous solution of ammonium (B1175870) chloride (400 ml) and water (50 ml).

- Extract the mixture with ether (400 ml).

- Further extract the aqueous layer with ethyl acetate.

- Combine the organic layers, dry over a suitable drying agent, and concentrate in vacuo to obtain the crude product.[2]

Quantitative Data Summary

The following table summarizes the quantitative data for the described synthetic methods.

| Synthesis Method | Starting Material | Key Reagents | Solvent | Reaction Time | Reaction Temperature | Yield |

| Fischer-Speier Esterification | 2-Phenylpropionic acid | Methanol, Sulfuric Acid | Methanol | 4 hours | Reflux | ~91% |

| Alkylation to Methyl 2-methyl-2-phenylpropanoate | This compound | Diisopropylamine, n-Butyllithium, Methyl Iodide, HMPA | Tetrahydrofuran | ~3 hours | -30°C to 0°C | Not explicitly stated, but a common high-yielding reaction. |

Applications in Drug Development and Organic Synthesis

While direct biological activity or involvement in specific signaling pathways for this compound is not extensively documented in the provided search results, its primary and significant role is as a chemical intermediate in the synthesis of more complex and biologically active molecules.

Notably, the derivative, methyl 2-methyl-2-phenylpropanoate , is a key precursor in the synthesis of 2-methyl-2'-phenylpropionic acid derivatives, which have demonstrated promise as antihistamines.[2] This highlights the importance of this compound as a foundational building block in medicinal chemistry and drug discovery.

Visualizations

Experimental Workflow for Fischer-Speier Esterification

The following diagram illustrates the key steps in the Fischer-Speier esterification of 2-phenylpropionic acid.

Caption: Workflow for the synthesis of this compound via Fischer-Speier esterification.

Synthetic Pathway from this compound

This diagram outlines the logical progression from this compound to a key pharmaceutical intermediate.

Caption: Synthetic utility of this compound in the synthesis of a pharmaceutical intermediate.

References

An In-depth Technical Guide to the Solubility of Methyl 2-phenylpropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 2-phenylpropionate, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, detailed experimental protocols for determining solubility, and a general workflow for solubility assessment.

Introduction to this compound

This compound, also known as methyl hydratropate, is a carboxylic acid ester with the chemical formula C₁₀H₁₂O₂.[1][2] It serves as a valuable building block in organic synthesis.[3] Understanding its solubility in various solvents is crucial for optimizing reaction conditions, developing purification strategies, and formulating products.

Solubility of this compound

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent Examples | Expected Solubility |

| Polar Protic | Methanol, Ethanol | Soluble |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble |

| Nonpolar | Hexane, Toluene | Soluble |

| Aqueous | Water | Insoluble |

Note: This table is based on general solubility principles for organic esters and should be confirmed by experimental determination for specific quantitative values.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following experimental protocols, primarily based on the widely used shake-flask method, can be employed.[6][7][8][9]

1. Preliminary Solubility Assessment (Qualitative)

This method provides a rapid estimation of solubility.

-

Procedure:

-

Add a small, pre-weighed amount of this compound (e.g., 10-20 mg) to a clean, dry test tube.[10]

-

Add a measured volume (e.g., 1 mL) of the selected solvent to the test tube.[10]

-

Agitate the mixture vigorously, for instance, using a vortex mixer, for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution to determine if the solid has completely dissolved.[11]

-

2. Quantitative Solubility Determination (Shake-Flask Method)

This is the gold standard for determining thermodynamic solubility.[7]

-

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)

-

-

Procedure:

-

Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. This ensures that equilibrium is reached from the direction of saturation.[6]

-

Place the vial in a constant temperature shaker bath and agitate for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[6][9]

-

After the equilibration period, allow the vial to stand undisturbed at the same constant temperature to let the undissolved solid settle.

-

Carefully extract a sample from the clear supernatant. It is crucial to avoid disturbing the solid material at the bottom.

-

Separate the saturated solution from any remaining solid particles. This is typically achieved by centrifugation followed by careful removal of the supernatant or by filtering the solution through a membrane filter (e.g., 0.45 µm) that is compatible with the solvent.[12][13]

-

Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Visible Spectroscopy.[7][13] A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.[13]

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or molarity.

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of an organic compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Methyl 2-phenylpropanoate | 31508-44-8 | GBA50844 [biosynth.com]

- 3. Methyl 2-Methyl-2-phenylpropanoate|CAS 57625-74-8 [benchchem.com]

- 4. quora.com [quora.com]

- 5. scribd.com [scribd.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide on the Thermochemical Properties of Methyl 2-phenylpropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physical properties of Methyl 2-phenylpropionate. Due to a lack of specific experimental data in the current literature for its core thermochemical properties, this document outlines established experimental protocols for determining the enthalpy of formation, heat capacity, and vapor pressure, drawing upon methodologies applied to structurally similar aromatic esters.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid. A summary of its known physical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Boiling Point | 212.3 °C | [1] |

| Density | 1.029 g/cm³ | |

| Flash Point | 89.3 °C | |

| Refractive Index | 1.499 |

Experimental Protocols for the Determination of Thermochemical Properties

Detailed experimental methodologies for determining key thermochemical parameters are described below. These protocols are standard in the field and applicable for the characterization of this compound.

The standard enthalpy of formation of a compound is a fundamental thermochemical property. For organic compounds like this compound, it is typically determined using static-bomb combustion calorimetry .

Experimental Protocol: Static-Bomb Combustion Calorimetry

-

Sample Preparation: A precise mass of the liquid sample (this compound) is placed in a crucible within a combustion bomb.

-

Bomb Assembly: The bomb is sealed and pressurized with a high-purity oxygen atmosphere.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited via an electrical fuse. The complete combustion of the sample releases heat, which is transferred to the surrounding water and the bomb, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system is determined by calibrating with a substance of known heat of combustion (e.g., benzoic acid). The standard molar enthalpy of combustion is calculated from the corrected temperature rise and the heat capacity of the calorimeter.

-

Calculation of Enthalpy of Formation: The standard molar enthalpy of formation is then derived from the standard molar enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

A general workflow for this experimental procedure is outlined in the following diagram.

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. For liquids such as this compound, Differential Scanning Calorimetry (DSC) is a widely used technique for its determination.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The DSC is programmed to heat the sample and reference pans at a constant rate over a specified temperature range.

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated.

-

Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) run under the same conditions. The analysis involves subtracting the baseline (empty pan) signal from the sample signal.

The logical steps for determining heat capacity via DSC are illustrated below.

Vapor pressure is a critical property for understanding the volatility of a compound. The transpiration method is a reliable technique for measuring the vapor pressure of low-volatility substances like esters at different temperatures. The enthalpy of vaporization can then be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Experimental Protocol: Transpiration Method

-

Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen) is passed at a known and controlled flow rate through a saturator containing the liquid sample (this compound). The saturator is maintained at a constant temperature.

-

Saturation: The carrier gas becomes saturated with the vapor of the sample.

-

Condensation: The gas mixture is then passed through a cold trap where the vaporized sample condenses.

-

Quantification: The amount of the condensed sample is determined gravimetrically or by other analytical methods (e.g., gas chromatography).

-

Vapor Pressure Calculation: The partial pressure of the sample in the saturated gas stream, which is equal to its vapor pressure at the saturator temperature, is calculated from the amount of condensed sample, the total volume of the carrier gas passed, and the ideal gas law.

-

Temperature Dependence: The experiment is repeated at several different temperatures.

-

Enthalpy of Vaporization Calculation: The enthalpy of vaporization is determined from the slope of the plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (ln(P) vs. 1/T), as described by the Clausius-Clapeyron equation.

The experimental workflow for the transpiration method is depicted in the following diagram.

References

Quantum Chemical Calculations for Methyl 2-phenylpropionate: A Technical Guide

Introduction

Methyl 2-phenylpropionate is a key intermediate in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class. A thorough understanding of its molecular properties is crucial for optimizing synthesis routes, predicting reactivity, and designing novel derivatives with enhanced therapeutic profiles. Quantum chemical calculations offer a powerful in silico approach to elucidate the electronic structure, geometry, and vibrational properties of this molecule, providing insights that are complementary to experimental data.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of performing quantum chemical calculations on this compound. It is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and its application to pharmaceutical sciences.

Computational Methodology

The recommended computational approach for studying this compound is Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost for molecules of this size.

Recommended Theoretical Level:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.

-

Basis Set: 6-311++G(d,p) is a triple-zeta basis set that includes diffuse functions (++) to accurately describe electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Software:

A variety of quantum chemistry software packages can be used to perform these calculations, including but not limited to Gaussian, ORCA, and GAMESS.

Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of this compound.

Caption: A flowchart illustrating the key steps in the computational analysis of this compound.

Data Presentation

The following tables summarize the types of quantitative data that can be obtained from quantum chemical calculations on this compound. The values presented are illustrative and based on typical results for similar profen molecules.

Table 1: Optimized Geometrical Parameters

| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) |

| Bond Length | Cα - C=O | ~1.52 |

| C=O - O | ~1.21 | |

| O - CH3 | ~1.36 | |

| Cα - Phenyl | ~1.51 | |

| Bond Angle | Cα - C=O - O | ~125.0 |

| C=O - O - CH3 | ~116.0 | |

| Dihedral Angle | Phenyl - Cα - C=O - O | Varies with conformation |

Table 2: Calculated Electronic Properties

| Property | Value (a.u. or eV) | Description |

| HOMO Energy | ~ -6.5 eV | Highest Occupied Molecular Orbital energy, related to ionization potential. |

| LUMO Energy | ~ -0.5 eV | Lowest Unoccupied Molecular Orbital energy, related to electron affinity. |

| HOMO-LUMO Gap | ~ 6.0 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | ~ 2.0 Debye | A measure of the molecule's overall polarity. |

Table 3: Predicted Vibrational Frequencies

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental IR Peak (cm⁻¹) |

| C=O Stretch | ~1735 | ~1730-1750 |

| C-O Stretch | ~1250 | ~1240-1260 |

| Phenyl Ring C=C Stretch | ~1600, ~1495 | ~1605, ~1490 |

| C-H Stretch (Aromatic) | ~3050-3100 | ~3030-3100 |

| C-H Stretch (Aliphatic) | ~2950-3000 | ~2850-2980 |

Experimental Protocols

Experimental validation is crucial for confirming the accuracy of computational results. The following are key experimental protocols relevant to the study of this compound.

Synthesis of this compound

Method 1: Fischer-Speier Esterification [1]

-

Reaction Setup: Dissolve 2-phenylpropionic acid (1 equivalent) in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the mixture at reflux for several hours.

-

Workup: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Method 2: Alkylation of this compound [2]

This method is suitable for introducing the second methyl group at the α-position.

-

Base Preparation: Prepare a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -78 °C).

-

Enolate Formation: Slowly add a solution of methyl 2-phenylacetate to the LDA solution to form the enolate.

-

Alkylation: Add methyl iodide to the enolate solution and allow the reaction to proceed.

-

Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of the purified liquid sample is placed between two potassium bromide (KBr) plates.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Analysis: The experimental spectrum is compared with the computationally predicted vibrational frequencies. A scaling factor may be applied to the calculated frequencies to improve the agreement with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Analysis: Compare the experimental chemical shifts with theoretical predictions. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for NMR chemical shift calculations.

Molecular Structure and Signaling

The following diagram illustrates the molecular structure of this compound with atom numbering, which is essential for assigning calculated parameters to specific atoms.

Caption: A 2D representation of this compound with a numbering scheme for key atoms.

Disclaimer: This guide provides a general framework for conducting quantum chemical calculations on this compound. The specific choice of computational parameters and experimental conditions may need to be optimized based on the research objectives and available resources.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-phenylpropionate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-phenylpropionate is a valuable ester with applications in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. Its preparation via Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic and efficient method. This document provides detailed protocols, comparative data, and mechanistic insights for the synthesis of this compound from 2-phenylpropionic acid and methanol.

Comparative Synthesis Data

The selection of reaction parameters is critical for optimizing the yield and purity of this compound. The following table summarizes quantitative data from various reported Fischer esterification procedures for this synthesis, highlighting the effects of different catalysts and reaction conditions.

| Starting Material (2-Phenylpropionic Acid) | Alcohol (Methanol) | Catalyst | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity | Reference |

| 8.4 g (56 mmol) | 180 mL | Concentrated H₂SO₄ | 2 mL | Reflux | 4 | 91 | >98.0% (GC) | [1] |

| General Procedure | Excess | Strong Acid (e.g., H₂SO₄) | Catalytic | Reflux | Several hours | High (>90% for similar reactions) | Not specified | [2] |

| General Procedure | Excess | p-Toluenesulfonic acid (p-TsOH) | Catalytic | Reflux | 1-10 | High | Not specified | |

| General Procedure | Excess | Boron trifluoride (BF₃) | Catalytic | Reflux | 1 | High | Not specified | [3] |

Experimental Protocols

This section provides a detailed methodology for the synthesis, purification, and characterization of this compound via Fischer esterification using sulfuric acid as a catalyst.

Materials and Equipment

-

2-Phenylpropionic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (Et₂O)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8.4 g (56 mmol) of 2-phenylpropionic acid in 180 mL of methanol.

-

Catalyst Addition: Slowly and carefully add 2 mL of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4 hours.

-

Cooling and Concentration: After 4 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. Reduce the volume of the solution to approximately 30 mL using a rotary evaporator.

Work-up and Purification

-

Quenching: Pour the concentrated reaction mixture into 100 mL of ice-cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude product as a yellow oil.

-

Distillation: Purify the crude product by distillation to obtain this compound as a colorless oil. The boiling point is approximately 73°C at 1.5 mm Hg.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

-

¹H NMR: Expected signals include those for the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons.

-

¹³C NMR: Expected signals include those for the carbonyl carbon, aromatic carbons, and aliphatic carbons.

-

IR Spectroscopy: Characteristic absorption bands are expected for the C=O stretch of the ester group (around 1740 cm⁻¹) and C-H stretches of the aromatic and aliphatic moieties.

Signaling Pathways and Experimental Workflows

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism: Fischer Esterification

Caption: Mechanism of Fischer esterification for this compound synthesis.

References

Alkylation of methyl 2-phenylacetate experimental protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of methyl 2-phenylacetate is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The resulting α-alkylated phenylacetic acid esters are valuable intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals. For instance, derivatives of 2-phenylpropionic acid are known for their anti-inflammatory properties. This application note provides detailed experimental protocols for the alkylation of methyl 2-phenylacetate, focusing on methods employing strong bases like lithium diisopropylamide (LDA) and sodium hydride, as well as phase-transfer catalysis.

Comparative Synthesis Data

The selection of a suitable alkylation method depends on factors such as substrate compatibility, desired scale, and available reagents. The following table summarizes quantitative data for different approaches to the alkylation of methyl 2-phenylacetate and related compounds, providing a basis for comparison.

| Method | Starting Material | Base | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Enolate Alkylation | Methyl 2-phenylacetate | Lithium Diisopropylamide (LDA) | Methyl Iodide | Tetrahydrofuran (B95107) (THF) | -78 to rt | 1 | Not specified | [1] |

| Enolate Alkylation | Methyl 2-phenylpropionate | Lithium Diisopropylamide (LDA) | Methyl Iodide | THF / HMPA | -30 to 0 | 1 | Not specified | [2] |

| Phase-Transfer Catalysis | Hydantoin | Potassium Hydroxide (B78521) (50% aq.) | Various Alkyl Halides | Toluene | Room Temperature | Varies | High | [3] |

| Sodium Hydride | Indole | Sodium Hydride | Benzyl (B1604629) Chloride | Hexamethylphosphoramide (HMPA) | 0 to rt | 5 | ~85-95 | [4] |

Note: Hexamethylphosphoramide (HMPA) is a known carcinogen and should be handled with extreme care in a fume hood.[2]

Experimental Protocols

Method 1: Alkylation via Lithium Diisopropylamide (LDA)

This protocol describes the methylation of methyl 2-phenylacetate using LDA as the base and methyl iodide as the alkylating agent.[1] This method is suitable for small-scale syntheses requiring rapid and clean enolate formation.

Materials:

-

Methyl 2-phenylacetate

-

n-Butyllithium (in hexanes)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

-

Nitrogen or Argon gas supply

-

Standard glassware for anhydrous reactions (flame-dried)

Procedure:

-

LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 eq.) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.

-

Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of methyl 2-phenylacetate (1.0 eq.) in anhydrous THF dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Add methyl iodide (1.2 eq.) to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Method 2: Alkylation using Sodium Hydride

This method provides an alternative to LDA, using sodium hydride to generate the enolate. Sodium hydride is a strong, non-nucleophilic base suitable for this transformation.[4][5]

Materials:

-

Methyl 2-phenylacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Alkyl halide (e.g., benzyl bromide)

-

Anhydrous Dimethylformamide (DMF) or THF

-

Ice water

-

Diethyl ether

-

Aqueous HCl (1N)

-

Magnesium sulfate (anhydrous)

-

Nitrogen or Argon gas supply

-

Standard glassware for anhydrous reactions (flame-dried)

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, suspend sodium hydride (1.2 eq., washed with hexanes to remove mineral oil) in anhydrous DMF.

-

Enolate Formation: Cool the suspension to 0 °C using an ice bath. Add a solution of methyl 2-phenylacetate (1.0 eq.) in anhydrous DMF dropwise from the dropping funnel. After the addition is complete, allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases (typically 1-2 hours).

-

Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully quench the reaction by pouring it into ice water. Acidify the aqueous mixture to pH ~3 with 1N HCl.

-

Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Method 3: Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) offers a greener and often more scalable approach, avoiding the need for strictly anhydrous conditions and strong organometallic bases.[3][6]

Materials:

-

Methyl 2-phenylacetate

-

Alkyl halide (e.g., ethyl bromide)

-

Aqueous potassium hydroxide (50% w/w) or sodium hydroxide

-

Tetrabutylammonium (B224687) bromide (TBAB) or other phase-transfer catalyst

-

Toluene or other suitable organic solvent

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine methyl 2-phenylacetate (1.0 eq.), the alkyl halide (1.5 eq.), and tetrabutylammonium bromide (0.05 - 0.10 eq.) in toluene.

-

Reaction: To the vigorously stirring organic mixture, add the aqueous potassium hydroxide solution. Continue vigorous stirring at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete as monitored by TLC or GC.

-

Work-up: Dilute the reaction mixture with water and transfer to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product. Purification can be achieved by vacuum distillation or column chromatography.

Visualizations

Caption: General workflow for the alkylation of methyl 2-phenylacetate.

Caption: Key steps in the enolate-mediated alkylation reaction.

References

Application Notes: Lipase-Catalyzed Kinetic Resolution of Methyl 2-phenylpropionate

Introduction

2-Phenylpropionic acid and its derivatives are important chiral building blocks in the pharmaceutical industry, most notably as key components of non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens" (e.g., ibuprofen, ketoprofen).[1][2] The pharmacological activity of these drugs is often associated with a single enantiomer, typically the (S)-enantiomer, which can be significantly more potent than its (R)-counterpart.[1][2] Consequently, the production of enantiomerically pure profens is of high importance. Lipase-catalyzed kinetic resolution is a powerful and environmentally friendly method for obtaining these optically pure compounds under mild reaction conditions.[1][3] This application note provides a detailed protocol for the kinetic resolution of racemic Methyl 2-phenylpropionate via enantioselective hydrolysis using commercially available lipases.

Principle of Kinetic Resolution

Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In this case, a lipase (B570770) enzyme stereoselectively catalyzes the hydrolysis of one enantiomer of this compound at a much faster rate than the other. This results in a reaction mixture containing one enantiomer of the unreacted ester and the corresponding enantiomer of the hydrolyzed acid, which can then be separated. The efficiency of the resolution is quantified by the conversion rate (c) and the enantiomeric excess (ee) of the substrate and product, which are used to calculate the enantioselectivity (E value) of the enzyme.

Experimental Protocols

I. Enzymatic Hydrolysis of Racemic this compound

This protocol describes the general procedure for the lipase-catalyzed hydrolysis of racemic this compound in an aqueous medium.

Materials:

-

Racemic this compound

-

Lipase (e.g., from Candida rugosa, Candida antarctica, or marine sources)[1][4][5]

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

-

Organic co-solvent (optional, e.g., DMSO, methanol)[4]

-

Sodium hydroxide (B78521) solution (e.g., 0.1 M) for pH control

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Reaction vessel with temperature and pH control (e.g., a pH-stat or a stirred-tank reactor)

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 50 mL of 0.1 M phosphate buffer, pH 7.0).

-

Substrate Addition: Add a known amount of racemic this compound to the buffer. If the substrate has low aqueous solubility, a minimal amount of a co-solvent like DMSO can be added (e.g., up to 20% v/v).[4]

-

Enzyme Addition: Introduce the selected lipase (e.g., 50 mg/mL) to the reaction mixture.[6]

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30-40°C) with continuous stirring.[3][7] Monitor the progress of the reaction by periodically taking samples. The pH of the reaction mixture will decrease due to the formation of 2-phenylpropionic acid. Maintain a constant pH by the controlled addition of a base (e.g., 0.1 M NaOH) using a pH-stat. The consumption of the base is directly proportional to the extent of the reaction.

-

Reaction Termination: Once the desired conversion is reached (ideally close to 50% for optimal resolution), terminate the reaction by either filtering off the enzyme (if immobilized) or by denaturing it (e.g., by adding a water-miscible organic solvent like acetone (B3395972) or by heat treatment).

-

Product Separation:

-

Acidify the reaction mixture to a pH of approximately 2 with a suitable acid (e.g., 1 M HCl) to protonate the carboxylate.

-

Extract the mixture with an organic solvent (e.g., diethyl ether). The organic layer will contain both the unreacted this compound and the 2-phenylpropionic acid product.

-